![molecular formula C21H19FN2O4S B2959399 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide CAS No. 946258-31-7](/img/structure/B2959399.png)
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a tetrahydroquinoline ring, a furoyl group, and a benzenesulfonamide moiety. These features suggest that it might have interesting biological activities, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydroquinoline ring, which is a common structural motif in many biologically active compounds. The presence of the fluorine atom could have significant effects on the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the presence of any stereochemistry. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its expected spectral properties .科学的研究の応用
Synthesis and Spectroscopic Studies
Researchers have focused on the synthesis of various benzenesulfonamide derivatives and their spectroscopic studies to explore their potential applications. For instance, studies on fluorophore analogues related to Zinquin ester have been conducted, examining their synthesis, structure, and interaction with Zn(II) ions, revealing their utility in the detection and study of zinc in biological systems (Kimber et al., 2003).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of 2-anilino-3-aroylquinolines have demonstrated remarkable antiproliferative activity against various cancer cell lines. These compounds have been found to disrupt tubulin polymerization, indicating potential as anticancer agents (Srikanth et al., 2016). Additionally, novel benzenesulfonamide derivatives have been synthesized and shown to possess significant antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Vanparia et al., 2010).
Chemical and Physical Characterization
The chemical and physical properties of sulfonamide derivatives, including their crystal structure and reactivity, have been extensively studied. For instance, the complexation of lapatinib with tosylate salts has been examined to understand its solid-state properties and implications for drug formulation (Ravikumar et al., 2013).
Corrosion Inhibition Studies
Research into the corrosion inhibition properties of piperidine derivatives on iron has utilized quantum chemical calculations and molecular dynamics simulations. Such studies aim to predict and understand the efficiency of these compounds in protecting metal surfaces, indicating their practical applications in industry (Kaya et al., 2016).
Safety and Hazards
Without specific toxicity data, it’s hard to say for sure, but like all chemicals, this compound should be handled with care, following all appropriate safety procedures.
将来の方向性
The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying its synthesis, its reactivity, its physical properties, and its potential biological activities .
特性
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-12-16(22)6-9-20(14)29(26,27)23-17-7-8-18-15(13-17)4-2-10-24(18)21(25)19-5-3-11-28-19/h3,5-9,11-13,23H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIKHKWYKRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
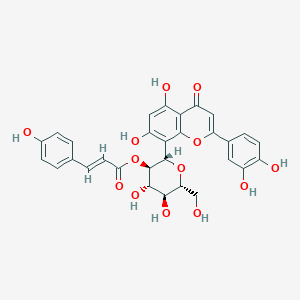
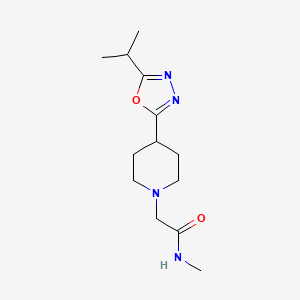
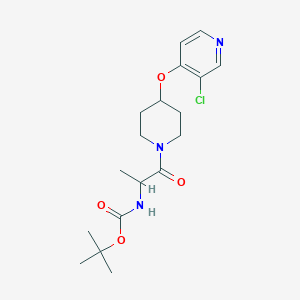

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)
![ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate](/img/structure/B2959327.png)
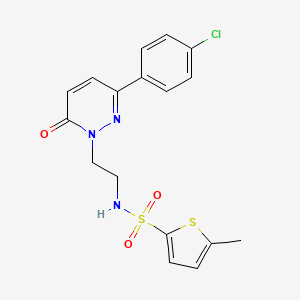

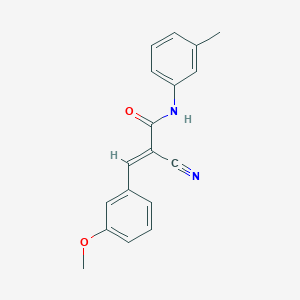
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)
![4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
![2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2959339.png)
